molecular formula C30H28ClN3O2S B2962479 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-46-8

1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine

Cat. No.: B2962479
CAS No.: 477869-46-8
M. Wt: 530.08
InChI Key: BAVDRKNLIQWVIM-UHFFFAOYSA-N
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Description

“1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine” is a chemical compound . It is also known as "4-[(4-BENZHYDRYLPIPERAZINO)METHYL]-2-NITROPHENYL 4-CHLOROPHENYL SULFIDE" .


Synthesis Analysis

The synthesis of a similar compound, “1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine”, was achieved by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Another compound, “1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine”, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 4-chloro-phenyl-sulfonyl chloride .


Molecular Structure Analysis

The structure of “1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine” was confirmed by X-ray diffraction study . The piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral . There is a large discrepancy in the bond angles around the piperazine N atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve nucleophilic substitution reactions .

Scientific Research Applications

Synthesis Techniques and Intermediates 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is part of a broader category of pharmaceutical intermediates. Studies have detailed the synthesis of similar compounds, which are valuable in pharmaceutical development. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized through a multi-step process involving alkylation, acidulation, and reduction of nitro groups among other steps, highlighting the complex synthesis routes for such compounds. The total yield from these processes is noteworthy, emphasizing the efficiency of these synthesis techniques (Quan, 2006), (Li Ning-wei, 2006).

Antimicrobial Applications Compounds similar to this compound have been evaluated for their antimicrobial properties. For example, hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines were tested for antibacterial and antifungal activities, showcasing their potential in combating microbial infections. Some derivatives exhibited bactericidal and bacteriostatic effects against a range of bacterial strains, highlighting the versatility of these compounds in antimicrobial therapy (Yung, Mahony, & Whitehouse, 1971).

Cancer Research Several studies have focused on the anticancer potential of benzhydrylpiperazine derivatives. Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers. This research suggests the promising role of these compounds in cancer treatment, indicating their potential effectiveness in inhibiting cancer cell growth (Yarim, Koksal, Durmaz, & Atalay, 2012).

Structural and Molecular Studies The crystal structures of active and non-active 1-benzhydryl piperazine derivatives have been reported, providing insight into the molecular basis of their anti-malarial activity. These studies reveal the importance of specific structural features for generating anti-malarial activity, offering valuable information for the design of new therapeutic agents (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).

Antituberculosis Activity Novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and tested for their antituberculosis activity. These hybrids showed excellent activity against Mycobacterium tuberculosis, indicating their potential as promising scaffolds for anti-TB therapy. The study highlights the importance of hybridization approaches in the development of effective antituberculosis drugs (Murthy, Tamboli, Krishna, Sriram, Zhang, Zamponi, & Vijayakumar, 2021).

Properties

IUPAC Name

1-benzhydryl-4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN3O2S/c31-26-12-14-27(15-13-26)37-29-16-11-23(21-28(29)34(35)36)22-32-17-19-33(20-18-32)30(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-16,21,30H,17-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVDRKNLIQWVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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